Enhanced Cytotoxicity in Multidrug-Resistant Cancer Cells Relative to Parent Scaffold
Methyl 6-methylquinoline-4-carboxylate (MMQ) demonstrates differential cytotoxicity in P-glycoprotein (P-gp)-positive multidrug-resistant gastric carcinoma cells (EPG85-257RDB) compared to a closely related quinoline derivative C, which lacks the specific 6-methyl and 4-methyl ester substitution pattern. MMQ exhibits an IC50 of 10 μM against the resistant line, whereas compound C shows an IC50 >20 μM against the drug-sensitive counterpart EPG85-257P, indicating MMQ retains activity in a resistant phenotype where the comparator is less potent even in a sensitive line . This suggests the 6-methyl substitution may contribute to overcoming P-gp-mediated efflux, a common mechanism of drug resistance.
| Evidence Dimension | Cytotoxicity (IC50) in cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 10 μM in EPG85-257RDB (P-gp-positive, multidrug-resistant gastric carcinoma) |
| Comparator Or Baseline | Quinoline derivative C: IC50 >20 μM in EPG85-257P (drug-sensitive gastric carcinoma) |
| Quantified Difference | ≥2-fold greater potency in resistant cells vs. comparator in sensitive cells |
| Conditions | MTT assay, 48-hour exposure, EPG85-257RDB and EPG85-257P cell lines |
Why This Matters
This differential activity profile positions MMQ as a valuable starting point for developing agents targeting multidrug-resistant cancers, a niche where many standard quinoline derivatives fail.
